molecular formula C5H7N5O B13922880 2-Amino-N-hydroxypyrimidine-5-carboximidamide

2-Amino-N-hydroxypyrimidine-5-carboximidamide

Cat. No.: B13922880
M. Wt: 153.14 g/mol
InChI Key: ODBDZDOAMMXVMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxypyrimidine-5-carboximidamide typically involves multiple steps. One common method starts with the reaction of 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl, DMAP, and dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product . Another approach involves the preparation from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, through a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups on the pyrimidine ring .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxypyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing the activation of genes responsible for biofilm formation and virulence . This disruption of bacterial communication can reduce the pathogenicity of bacteria and enhance the effectiveness of antimicrobial treatments.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

2-amino-N'-hydroxypyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4(10-11)3-1-8-5(7)9-2-3/h1-2,11H,(H2,6,10)(H2,7,8,9)

InChI Key

ODBDZDOAMMXVMQ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=N1)N)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC(=N1)N)C(=NO)N

Origin of Product

United States

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